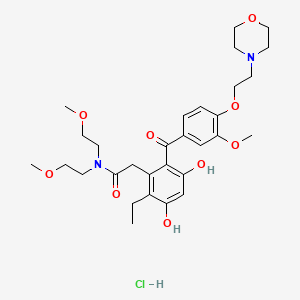

KW-2478

Description

This compound is a small molecule drug with a maximum clinical trial phase of I (across all indications) and has 2 investigational indications.

antineoplastic

Propriétés

Numéro CAS |

819812-18-5 |

|---|---|

Formule moléculaire |

C30H43ClN2O9 |

Poids moléculaire |

611.1 g/mol |

Nom IUPAC |

2-[2-ethyl-3,5-dihydroxy-6-[3-methoxy-4-(2-morpholin-4-ylethoxy)benzoyl]phenyl]-N,N-bis(2-methoxyethyl)acetamide;hydrochloride |

InChI |

InChI=1S/C30H42N2O9.ClH/c1-5-22-23(19-28(35)32(11-13-37-2)12-14-38-3)29(25(34)20-24(22)33)30(36)21-6-7-26(27(18-21)39-4)41-17-10-31-8-15-40-16-9-31;/h6-7,18,20,33-34H,5,8-17,19H2,1-4H3;1H |

Clé InChI |

CKMGYWHSTADSIG-UHFFFAOYSA-N |

SMILES canonique |

CCC1=C(C(=C(C=C1O)O)C(=O)C2=CC(=C(C=C2)OCCN3CCOCC3)OC)CC(=O)N(CCOC)CCOC.Cl |

Origine du produit |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of KW-2478 in Multiple Myeloma

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of KW-2478, a novel, non-ansamycin heat shock protein 90 (Hsp90) inhibitor, in the context of multiple myeloma (MM). This document details the molecular pathways affected by this compound, summarizes key preclinical and clinical data, and provides detailed experimental protocols for researchers investigating this compound.

Core Mechanism of Action: Hsp90 Inhibition

This compound exerts its anti-myeloma effects by targeting Hsp90, a molecular chaperone crucial for the stability and function of numerous client proteins that are often integral to oncogenic signaling. By binding to the N-terminal ATP/ADP pocket of Hsp90, this compound disrupts its chaperone activity, leading to the misfolding, ubiquitination, and subsequent proteasomal degradation of these client proteins. This targeted degradation of oncoproteins simultaneously disrupts multiple signaling pathways essential for the proliferation, survival, and drug resistance of multiple myeloma cells.

Caption: Core mechanism of this compound action.

Quantitative Efficacy Data

This compound has demonstrated potent anti-proliferative activity across a range of multiple myeloma cell lines and has shown clinical activity in combination with other agents.

Table 1: Preclinical Activity of this compound in Multiple Myeloma Cell Lines

| Cell Line | GI50 (µM) | IC50 (nM) for Hsp90α | Reference |

| OPM-2/GFP | 0.3 | 3.8 | [1] |

| KMS-11 | 0.34 | 3.8 | [1] |

| RPMI 8226 | 0.39 | 3.8 | [1] |

| NCI-H929 | 0.12 | 3.8 | [1] |

Table 2: Clinical Efficacy of this compound in Combination with Bortezomib (Phase I/II Study)

| Parameter | Value |

| Patient Population | Relapsed/Refractory Multiple Myeloma |

| Recommended Phase II Dose (RP2D) | This compound 175 mg/m² + Bortezomib 1.3 mg/m² |

| Objective Response Rate (ORR) | 39.2% |

| Clinical Benefit Rate (CBR) | 51.9% |

| Median Progression-Free Survival | 6.7 months |

| Median Duration of Response | 5.5 months |

| Data from a study in patients with relapsed/refractory multiple myeloma.[2][3][4] |

Disruption of Key Signaling Pathways

The inhibition of Hsp90 by this compound leads to the degradation of a multitude of client proteins, thereby impacting several critical signaling pathways implicated in multiple myeloma pathogenesis. In multiple myeloma, Hsp90 inhibition affects client proteins such as the IGF1 receptor and the IL-6 receptor, as well as components of the PI3K/Akt, STAT3, and MAPK signaling pathways.[5]

Caption: Impact of this compound on key signaling pathways.

Synergistic Activity with Proteasome Inhibitors

Preclinical and clinical studies have demonstrated that this compound acts synergistically with the proteasome inhibitor bortezomib.[6] Hsp90 inhibition leads to an accumulation of misfolded client proteins, which increases cellular stress. This increased burden on the proteasome, combined with its direct inhibition by bortezomib, leads to enhanced endoplasmic reticulum (ER) stress and apoptosis in myeloma cells.[6] A notable biomarker for this combined activity is the enhanced expression of Hsp70B.[6]

Detailed Experimental Protocols

The following are representative protocols for key in vitro assays used to characterize the activity of this compound.

Cell Viability Assay

This protocol is designed to measure the effect of this compound on the proliferation of multiple myeloma cell lines.

Caption: Workflow for a cell viability assay.

Methodology:

-

Cell Plating: Seed multiple myeloma cells (e.g., OPM-2/GFP) into 96-well plates.

-

Drug Treatment: Treat the cells with varying concentrations of this compound, bortezomib, or a combination of both. A 3-hour pulse exposure is often used to mimic clinical pharmacokinetics.

-

Washout: After the 3-hour treatment, wash the cells twice with fresh culture medium to remove the drugs.

-

Incubation: Incubate the cells in drug-free medium for an additional 45 hours.

-

Viability Measurement: Add a cell proliferation reagent such as WST-8 to each well and measure the absorbance according to the manufacturer's protocol to determine the percentage of viable cells relative to an untreated control.

Apoptosis Assay (Western Blot for Caspase Activation)

This protocol details the detection of apoptosis through the analysis of protein markers by Western blot.

Methodology:

-

Cell Treatment: Plate multiple myeloma cells (e.g., OPM-2/GFP, NCI-H929) in 6-well plates and treat with this compound for a specified period (e.g., 3-hour pulse followed by 21 hours in drug-free medium).

-

Cell Lysis: Lyse the cells with a suitable buffer (e.g., NP40 cell lysis buffer) containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a standard method like the BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-PAGE gel and transfer to a nitrocellulose or PVDF membrane.

-

Immunoblotting:

-

Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against apoptosis markers (e.g., cleaved caspase-3, cleaved PARP) and a loading control (e.g., β-actin) overnight at 4°C.

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.

Analysis of Hsp90 Client Protein Degradation

This protocol is for assessing the effect of this compound on the levels of Hsp90 client proteins.

References

- 1. This compound examined as novel add-on therapy for myeloma | MDedge [mdedge.com]

- 2. A phase I/II study of this compound, an Hsp90 inhibitor, in combination with bortezomib in patients with relapsed/refractory multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. A phase I/II study of this compound, an Hsp90 inhibitor, in combination with bortezomib in patients with relapsed/refractory multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Inhibition of heat shock protein 90 (HSP90) as a therapeutic strategy for the treatment of myeloma and other cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Anti-tumor activity against multiple myeloma by combination of this compound, an Hsp90 inhibitor, with bortezomib - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide to the Client Proteins of KW-2478

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the client proteins of KW-2478, a potent, non-ansamycin inhibitor of Heat Shock Protein 90 (HSP90). This compound has demonstrated significant anti-tumor activity, particularly in hematological malignancies, by inducing the degradation of key oncogenic proteins. This document details the identified client proteins, the experimental methodologies used for their identification and characterization, and the signaling pathways they modulate.

Introduction to this compound and its Mechanism of Action

This compound is a small molecule inhibitor that targets the N-terminal ATP-binding pocket of HSP90.[1] HSP90 is a molecular chaperone essential for the conformational maturation, stability, and activity of a wide array of "client" proteins, many of which are critical for cancer cell proliferation, survival, and signaling.[1] By inhibiting the ATPase activity of HSP90, this compound disrupts the chaperone cycle, leading to the misfolding, ubiquitination, and subsequent proteasomal degradation of its client proteins.[1] This targeted degradation of oncoproteins forms the basis of this compound's anti-cancer effects.

Identified Client Proteins of this compound

Several key oncoproteins have been identified as client proteins of HSP90 that are subsequently degraded upon treatment with this compound. These proteins are centrally involved in the pathogenesis of various cancers, particularly multiple myeloma.

The primary client proteins of this compound identified in multiple myeloma cells include:

-

Fibroblast Growth Factor Receptor 3 (FGFR3): A receptor tyrosine kinase often mutated or overexpressed in multiple myeloma and other cancers.[1]

-

c-Maf: A transcription factor that is a product of an immunoglobulin heavy chain (IgH) translocation and is a key driver in a subset of multiple myeloma cases.[1]

-

Cyclin D1: A crucial cell cycle regulator, also often overexpressed due to IgH translocations in multiple myeloma.[1]

-

Cyclin-dependent kinase 9 (Cdk9): A transcriptional kinase that is an HSP90 client.[1]

-

Phosphorylated 4E-BP1: A translational inhibitor whose activity is modulated by HSP90-dependent pathways.[1]

-

Insulin-like growth factor 1 receptor β (IGF-1Rβ): A receptor tyrosine kinase involved in cell growth and survival.

-

c-Raf-1: A serine/threonine-protein kinase that is a key component of the MAPK/ERK signaling pathway.

Quantitative Data Summary

The following table summarizes the available quantitative data for this compound's activity and its effect on client proteins.

| Parameter | Value | Client Protein/Target | Cell Line/System | Reference |

| IC50 | 3.8 nM | Hsp90α | In vitro binding assay | [1] |

| GI50 | 0.12 µM | N/A | NCI-H929 (Multiple Myeloma) | [1] |

| GI50 | 0.30 µM | N/A | OPM-2/GFP (Multiple Myeloma) | [1] |

| GI50 | 0.34 µM | N/A | KMS-11 (Multiple Myeloma) | [1] |

| GI50 | 0.39 µM | N/A | RPMI 8226 (Multiple Myeloma) | [1] |

Note: Quantitative data on the specific degradation kinetics (e.g., half-life reduction) for each client protein upon this compound treatment is not extensively detailed in the primary literature. The degradation has been primarily demonstrated through time-dependent Western blot analyses, showing a qualitative decrease in protein levels over time.

Experimental Protocols

The identification and validation of this compound's client proteins have been primarily achieved through Western Blotting and Co-Immunoprecipitation. The following are detailed methodologies based on the key experimental literature.

Western Blot Analysis for Client Protein Degradation

This protocol is used to assess the levels of client proteins in cells following treatment with this compound.

1. Cell Culture and Treatment:

-

Culture multiple myeloma cell lines (e.g., NCI-H929, OPM-2) in RPMI-1640 medium supplemented with 10% fetal bovine serum and antibiotics at 37°C in a humidified atmosphere of 5% CO2.

-

Seed cells at an appropriate density and allow them to adhere or grow to a desired confluency.

-

Treat cells with varying concentrations of this compound (e.g., 0.1, 0.3, 1 µM) or vehicle (DMSO) for different time points (e.g., 0, 4, 8, 16, 24 hours).

2. Cell Lysis:

-

After treatment, harvest the cells by centrifugation.

-

Wash the cell pellet with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells in a suitable lysis buffer (e.g., M-PER Mammalian Protein Extraction Reagent) supplemented with a protease inhibitor cocktail.

-

Incubate the lysate on ice for 30 minutes with periodic vortexing.

-

Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant containing the total cellular proteins.

3. Protein Quantification:

-

Determine the protein concentration of the lysates using a BCA protein assay kit according to the manufacturer's instructions.

4. SDS-PAGE and Protein Transfer:

-

Denature equal amounts of protein (e.g., 20-30 µg) from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) on a 4-20% gradient gel.

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

5. Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies specific for the client proteins of interest (e.g., anti-FGFR3, anti-c-Maf, anti-Cyclin D1, anti-Cdk9, anti-phospho-4E-BP1, anti-IGF-1Rβ, anti-c-Raf-1) overnight at 4°C. Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system and visualize with an imaging system.

Co-Immunoprecipitation to Validate HSP90-Client Interaction

This protocol is used to confirm the physical interaction between HSP90 and its client proteins, and to demonstrate that this compound disrupts this interaction.

1. Cell Lysis and Protein Extraction:

-

Prepare cell lysates from treated and untreated cells as described in the Western Blot protocol, using a non-denaturing lysis buffer (e.g., a buffer containing 1% NP-40).

2. Immunoprecipitation:

-

Pre-clear the cell lysates by incubating with protein A/G-agarose beads for 1 hour at 4°C.

-

Incubate the pre-cleared lysates with a primary antibody against the client protein of interest (e.g., anti-FGFR3) or an isotype control IgG overnight at 4°C with gentle rotation.

-

Add protein A/G-agarose beads and incubate for an additional 2-4 hours at 4°C to capture the antibody-protein complexes.

3. Washing:

-

Pellet the beads by centrifugation and wash them three to five times with ice-cold lysis buffer to remove non-specifically bound proteins.

4. Elution and Analysis:

-

Elute the immunoprecipitated proteins from the beads by boiling in Laemmli sample buffer.

-

Analyze the eluted proteins by Western blotting using antibodies against HSP90 and the client protein. The presence of HSP90 in the client protein immunoprecipitate from untreated cells, and its reduction in this compound-treated cells, confirms the disruption of the HSP90-client protein complex.

Signaling Pathways and Visualizations

This compound's induction of client protein degradation impacts several critical oncogenic signaling pathways. The following diagrams, created using the DOT language for Graphviz, illustrate these pathways and the experimental workflows.

Caption: Mechanism of this compound action on the HSP90 chaperone cycle.

Caption: Overview of signaling pathways disrupted by this compound.

Caption: Experimental workflow for Western Blot analysis.

Conclusion

This compound is a promising HSP90 inhibitor that exerts its anti-tumor effects through the targeted degradation of a specific set of oncogenic client proteins. This guide has detailed the key client proteins, provided a summary of quantitative data, outlined the fundamental experimental protocols for their study, and visualized the impacted signaling pathways. A thorough understanding of these client proteins and the mechanisms of their degradation is crucial for the continued development and clinical application of this compound and other HSP90 inhibitors in oncology. Further research focusing on the precise degradation kinetics of each client protein will provide deeper insights into the nuanced effects of this therapeutic agent.

References

A Technical Guide to the Discovery and Development of Non-Ansamycin Heat Shock Protein 90 (Hsp90) Inhibitors

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

Heat Shock Protein 90 (Hsp90) is a molecular chaperone critical for the stability and function of numerous client proteins, many of which are oncoproteins integral to tumor growth and survival.[1] While first-generation ansamycin-based Hsp90 inhibitors validated Hsp90 as a therapeutic target, their clinical development has been hampered by issues such as poor solubility and hepatotoxicity.[2][3] This has spurred the discovery and development of novel, synthetic non-ansamycin inhibitors. These next-generation agents, primarily targeting the N-terminal ATP-binding pocket, are designed to offer improved pharmacological profiles and a better therapeutic window.[4] This guide provides an in-depth technical overview of the major classes of non-ansamycin Hsp90 inhibitors, their discovery, mechanism of action, and the key experimental protocols used in their characterization.

Introduction: The Rationale for Targeting Hsp90

Hsp90 is an ATP-dependent molecular chaperone that constitutes 1-2% of total cellular proteins under non-stress conditions.[5] It plays a vital role in the post-translational folding, maturation, and stability of a broad array of client proteins.[1] These clients include numerous proteins involved in signal transduction pathways essential for cell growth, differentiation, and survival, such as receptor tyrosine kinases (e.g., HER2, EGFR), signaling kinases (e.g., AKT, RAF-1), and transcription factors (e.g., mutant p53).[6]

In cancer cells, Hsp90 is a key enabler of malignancy, protecting mutated and overexpressed oncoproteins from misfolding and degradation.[6] Notably, Hsp90 in tumor cells exists in a high-affinity, multi-chaperone complex that binds inhibitors with approximately 100-fold greater affinity than Hsp90 from normal cells, providing a theoretical therapeutic window.[5] Inhibition of Hsp90's ATPase activity blocks the chaperone cycle, leading to the ubiquitination and subsequent proteasomal degradation of its client proteins.[7][8] This unique mechanism allows for the simultaneous disruption of multiple oncogenic signaling pathways, making Hsp90 an attractive target for cancer therapy.[1][9]

The first class of Hsp90 inhibitors, the benzoquinone ansamycins (e.g., Geldanamycin and its derivative 17-AAG), demonstrated potent anti-tumor activity.[5] However, their clinical utility has been limited by poor solubility, metabolic instability, and significant off-target toxicities, particularly hepatotoxicity, which is largely attributed to the benzoquinone moiety.[2] These challenges drove the search for structurally distinct, fully synthetic non-ansamycin inhibitors with more favorable drug-like properties.

Major Classes of Non-Ansamycin Hsp90 Inhibitors

The development of non-ansamycin inhibitors has been largely guided by high-throughput screening, fragment-based screening, and structure-based design, all targeting the N-terminal ATP-binding pocket of Hsp90.[10][11] Two of the most prominent and clinically evaluated classes are the purine-based and resorcinol-based inhibitors.

Purine-Based Inhibitors

The discovery of the purine scaffold was a landmark in the development of synthetic Hsp90 inhibitors, originating from rational drug design.[7][12] These compounds mimic the adenine moiety of ATP, competitively binding to the nucleotide pocket of Hsp90.[13]

One of the most well-characterized purine-based inhibitors is PU-H71 . It has demonstrated potent growth inhibition and induction of apoptosis in various cancer cell lines.[2][14] PU-H71 exhibits a higher binding affinity for Hsp90 complexes derived from cancer cells compared to those from normal tissues, suggesting a degree of tumor selectivity.[2] Another notable purine-scaffold inhibitor that entered clinical trials is BIIB021 (CNF-2024) .[15]

Resorcinol-Based Inhibitors

This class of inhibitors is derived from the macrocyclic natural product radicicol, but they are fully synthetic small molecules that replace the complex macrocycle with more drug-like scaffolds while retaining the key resorcinol moiety for Hsp90 binding.[16] These compounds generally exhibit high potency and improved pharmacological properties over first-generation inhibitors.[4]

Ganetespib (STA-9090) is a unique triazolone-containing resorcinol derivative that has been extensively evaluated in clinical trials.[2][17] It demonstrates potent cytotoxicity across a wide range of solid and hematologic tumor cell lines, including those resistant to tyrosine kinase inhibitors, with IC50 values often in the low nanomolar range.[5][10][18] Ganetespib effectively induces the degradation of Hsp90 client proteins and shows sustained activity even with short exposure times.[17]

Luminespib (NVP-AUY922) is another highly potent, isoxazole-based resorcinol inhibitor.[19] It binds tightly to the Hsp90 ATP pocket, with IC50 values for Hsp90α and Hsp90β of 13 nM and 21 nM, respectively.[15] Luminespib potently inhibits the proliferation of diverse human cancer cell lines, with an average GI50 of 9 nM, and is significantly more active than the ansamycin inhibitor 17-AAG.[6][15]

Quantitative Data Summary

The following tables summarize the in vitro potency of key non-ansamycin Hsp90 inhibitors across various assays and cancer cell lines.

Table 1: Biochemical Potency of Non-Ansamycin Hsp90 Inhibitors

| Inhibitor | Class | Assay Type | Target | Potency (IC50 / Ki) |

|---|---|---|---|---|

| Luminespib (NVP-AUY922) | Resorcinol | Fluorescence Polarization | Hsp90α | IC50: 13 nM[15] |

| Fluorescence Polarization | Hsp90β | IC50: 21 nM[15] | ||

| Binding Assay | Hsp90α | Ki: 9.0 nM[17] | ||

| Binding Assay | Hsp90β | Ki: 8.2 nM[17] | ||

| Ganetespib (STA-9090) | Resorcinol | Competitive Binding | Hsp90 | More potent than 17-AAG[10] |

| PU-H71 | Purine | Competitive Binding | Hsp90 | Low nanomolar affinity[14] |

Table 2: Cellular Proliferation Inhibition by Non-Ansamycin Hsp90 Inhibitors

| Inhibitor | Cell Line | Cancer Type | Potency (GI50 / IC50) |

|---|---|---|---|

| Ganetespib (STA-9090) | NCI-H1975 | Non-Small Cell Lung | IC50: 2 - 30 nM[10] |

| MG63 | Osteosarcoma | IC50: 43 nM[5][18] | |

| BR | Canine Mast Cell | IC50: 4 nM[5][18] | |

| Cutaneous Melanoma Panel | Melanoma | IC50: 37.5 - 84 nM[20] | |

| Luminespib (NVP-AUY922) | Gastric Cancer Panel | Gastric Cancer | IC50: 2 - 40 nM[6] |

| Breast Cancer Panel | Breast Cancer | Average GI50: 5.4 nM[15] | |

| Pancreatic Cancer Panel | Pancreatic Cancer | IC50: ~10 nM[17] | |

| PU-H71 | MDA-MB-468 | Triple-Negative Breast | IC50: ~100-200 nM[14] |

| | Glioma Cell Panel | Glioblastoma | IC50: 0.1 - 1.5 µM[9] |

Key Experimental Protocols

The characterization of non-ansamycin Hsp90 inhibitors relies on a suite of biochemical and cell-based assays to determine binding affinity, functional inhibition, and cellular consequences.

Hsp90 ATPase Activity Assay (Malachite Green)

This colorimetric assay quantifies the ATPase activity of Hsp90 by measuring the amount of inorganic phosphate (Pi) released from ATP hydrolysis.[21]

Methodology:

-

Reagent Preparation: Prepare a fresh Malachite Green (MG) reagent daily, consisting of a mixture of MG solution (e.g., 0.0812% w/v), polyvinyl alcohol (e.g., 2.32% w/v), and ammonium molybdate (e.g., 5.72% w/v in 6M HCl) in a 2:1:1:2 ratio. Allow the reagent to stabilize for ~2 hours at room temperature until it turns a golden-yellow color.[8][22]

-

Reaction Setup: In a 96- or 384-well plate, combine the assay buffer (e.g., 100 mM Tris-HCl, 20 mM KCl, 6 mM MgCl2, pH 7.4), purified Hsp90 protein, and the test inhibitor at various concentrations.[8] Include controls for no enzyme and vehicle (e.g., DMSO).

-

Initiation: Start the reaction by adding a stock solution of ATP (e.g., to a final concentration of 0.2-1 mM).[21][22]

-

Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 3 hours) to allow for ATP hydrolysis.[23]

-

Detection: Stop the reaction by adding the MG reagent to each well. This forms a complex with the free phosphate. After a short incubation (~15 minutes), add a 34% sodium citrate solution to stabilize the color.[8]

-

Measurement: Read the absorbance at ~620 nm using a microplate reader. The amount of phosphate produced is proportional to the absorbance and reflects Hsp90 ATPase activity. Calculate IC50 values from the dose-response curves.

Fluorescence Polarization (FP) Binding Assay

This is a homogeneous assay used to measure the binding affinity of inhibitors to Hsp90 in a competitive format.[16]

Methodology:

-

Principle: The assay relies on a fluorescently labeled probe (tracer), such as BODIPY-labeled geldanamycin, that binds to the Hsp90 ATP pocket.[16] When unbound, the small tracer tumbles rapidly, and its emitted light is depolarized (low FP value). When bound to the large Hsp90 protein, its tumbling slows, and the emitted light remains highly polarized (high FP value). Test compounds compete with the tracer, causing a decrease in the FP signal.

-

Assay Setup (384-well format):

-

Add a fixed, low nanomolar concentration of the fluorescent tracer to all wells (except blanks).[24]

-

Add a fixed concentration of purified Hsp90 protein (e.g., 30 nM) to the wells.[16]

-

Add a serial dilution of the test inhibitor. Include controls for "free tracer" (no Hsp90) and "bound tracer" (no inhibitor).

-

-

Incubation: Seal the plate and incubate at room temperature for a period sufficient to reach binding equilibrium (e.g., 4-5 hours).[24][25]

-

Measurement: Measure the fluorescence polarization using a plate reader equipped with appropriate filters for the tracer's excitation and emission wavelengths.

-

Data Analysis: Plot the change in millipolarization (mP) units against the inhibitor concentration to determine the EC50 value, which reflects the inhibitor's binding affinity.

Western Blot for Client Protein Degradation

This is the definitive cell-based assay to confirm the mechanism of action of Hsp90 inhibitors. It measures the reduction in the levels of Hsp90 client proteins following inhibitor treatment.[1]

Methodology:

-

Cell Treatment: Plate cancer cells (e.g., BT-474 for HER2, PC-3 for AKT) and allow them to adhere. Treat the cells with a dose range of the Hsp90 inhibitor or vehicle control for a specified time (e.g., 24-48 hours).[4]

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them in ice-cold lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[4]

-

Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay to ensure equal loading.[26]

-

SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[26]

-

Protein Transfer: Transfer the separated proteins from the gel onto a PVDF or nitrocellulose membrane.[26]

-

Immunoblotting:

-

Block the membrane with a blocking agent (e.g., 5% non-fat milk or BSA in TBST) for 1 hour to prevent non-specific antibody binding.[26]

-

Incubate the membrane with a primary antibody specific for an Hsp90 client protein (e.g., anti-HER2, anti-AKT, anti-RAF-1) or a pharmacodynamic marker (anti-Hsp70) overnight at 4°C.[4] Also probe for a loading control (e.g., β-actin or GAPDH).

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[26]

-

-

Detection: Apply an enhanced chemiluminescence (ECL) substrate to the membrane and capture the signal using a digital imager. Quantify band intensities using densitometry software to determine the relative decrease in client protein levels.[26]

Visualizing Mechanisms and Workflows

Hsp90 Inhibitor Drug Discovery Workflow

The discovery of novel Hsp90 inhibitors often follows a structured workflow from initial hit identification to lead optimization.

Mechanism of Hsp90 Inhibition and Client Protein Degradation

Hsp90 inhibition disrupts the chaperone machinery, leading to the targeted destruction of oncoproteins like AKT.

Conclusion and Future Outlook

The development of non-ansamycin Hsp90 inhibitors represents a significant advancement in the quest to target this critical molecular chaperone for cancer therapy. Compounds like ganetespib and luminespib have demonstrated superior potency and more favorable pharmacological profiles compared to their ansamycin predecessors.[4][17] By leveraging a mechanism that simultaneously disables multiple oncogenic drivers, these inhibitors hold the potential to overcome the resistance mechanisms that often plague therapies targeting single pathways.[1]

Despite promising preclinical data, the translation of Hsp90 inhibitors into approved oncology drugs has been challenging, with several agents failing to meet primary endpoints in late-stage clinical trials. Future research is focused on identifying predictive biomarkers to select patient populations most likely to respond, exploring rational combination therapies, and developing isoform-selective or C-terminal-targeting inhibitors to potentially improve the therapeutic index.[12] The detailed experimental and mechanistic understanding outlined in this guide will continue to be foundational for these next-generation drug discovery efforts.

References

- 1. benchchem.com [benchchem.com]

- 2. The purine scaffold Hsp90 inhibitor PU-H71 sensitizes cancer cells to heavy ion radiation by inhibiting DNA repair by homologous recombination and non-homologous end joining - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Natural Product Inhibitors of Hsp90: Potential Leads for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. selleckchem.com [selleckchem.com]

- 6. selleckchem.com [selleckchem.com]

- 7. Akt shows variable sensitivity to an Hsp90 inhibitor depending on cell context - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Ganetespib (STA-9090), a Non-Geldanamycin HSP90 Inhibitor, has Potent Antitumor Activity in In Vitro and In Vivo Models of Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Assay design and development strategies for finding Hsp90 inhibitors and their role in human diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Inhibition of Hsp90 suppresses PI3K/AKT/mTOR signaling and has antitumor activity in Burkitt lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Hsp90 inhibitor PU-H71, a multimodal inhibitor of malignancy, induces complete responses in triple-negative breast cancer models - PMC [pmc.ncbi.nlm.nih.gov]

- 15. NVP-AUY922: a small molecule HSP90 inhibitor with potent antitumor activity in preclinical breast cancer models - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Development of a fluorescence polarization assay for the molecular chaperone Hsp90 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Luminespib | HSP inhibitor | Hsp90 inhibitor | CAS 747412-49-3 | Buy NVP AUY922; NVP AUY-922; AUY922; AUY-922; VER52296; VER-52296 from Supplier InvivoChem [invivochem.com]

- 18. Ganetespib | Apoptosis | HSP | HIF | TargetMol [targetmol.com]

- 19. pnas.org [pnas.org]

- 20. Activity of the Heat Shock Protein 90 Inhibitor Ganetespib in Melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Malachite Green Assay for the Discovery of Heat-Shock Protein 90 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. The rapid and direct determination of ATP-ase activity by ion exchange chromatography and the application to the activity of heat shock protein-90 - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Video: Malachite Green Assay for the Discovery of Heat-Shock Protein 90 Inhibitors [jove.com]

- 24. benchchem.com [benchchem.com]

- 25. High-Throughput Screening Fluorescence Polarization Assay for Tumor-Specific Hsp90 | Semantic Scholar [semanticscholar.org]

- 26. benchchem.com [benchchem.com]

The Role of KW-2478 in the Degradation of Oncogenic Proteins FGFR3 and c-Maf: A Technical Guide

For Immediate Release

This technical guide provides an in-depth analysis of the novel, non-ansamycin heat shock protein 90 (Hsp90) inhibitor, KW-2478, and its role in the degradation of Fibroblast Growth Factor Receptor 3 (FGFR3) and the transcription factor c-Maf. This document is intended for researchers, scientists, and drug development professionals interested in the mechanism of action of Hsp90 inhibitors in the context of multiple myeloma and other cancers characterized by aberrant FGFR3 and c-Maf activity.

Executive Summary

This compound is a potent inhibitor of Hsp90, a molecular chaperone crucial for the stability and function of numerous oncogenic proteins.[1][2] Research has identified FGFR3 as a novel client protein of the Hsp90 chaperone complex.[1][2] By inhibiting Hsp90, this compound disrupts the chaperone's function, leading to the ubiquitination and subsequent proteasomal degradation of FGFR3.[1] Furthermore, this compound indirectly leads to a reduction in the levels of the oncoprotein c-Maf. This is achieved through the depletion of the Hsp90 client protein Cdk9, a transcriptional kinase, and the dephosphorylation of 4E-BP1, a translational inhibitor, which collectively suppress c-Maf expression.[1][2] This dual action on both a critical signaling receptor and a key transcription factor underscores the therapeutic potential of this compound in malignancies such as multiple myeloma.

Quantitative Analysis of this compound Activity

The efficacy of this compound in degrading its target proteins and inhibiting tumor cell growth has been quantified in various studies. The following tables summarize key quantitative data from preclinical investigations.

| Parameter | Value | Cell Line | Reference |

| Hsp90α Binding Affinity (IC₅₀) | 3.8 nM | N/A | [3] |

| Inhibition of Cell Growth (GI₅₀) | 20 - 100 nM | Various Multiple Myeloma Cell Lines | [1] |

Table 1: In Vitro Efficacy of this compound

| Treatment | Dose | Effect on Tumor Growth | Animal Model | Reference |

| This compound | 25 - 200 mg/kg (i.v., daily for 5 days) | Significant suppression of tumor growth | NCI-H929 xenograft (SCID mice) | [1] |

| This compound | 100 mg/kg or more (i.v., daily for 5 days) | Tumor regression | NCI-H929 xenograft (SCID mice) | [1] |

Table 2: In Vivo Antitumor Activity of this compound

Signaling Pathways and Mechanism of Action

The following diagrams illustrate the molecular mechanisms underlying the degradation of FGFR3 and the reduction of c-Maf by this compound.

Caption: Hsp90-mediated folding of FGFR3.

Caption: this compound induces FGFR3 degradation.

Caption: Mechanism of c-Maf reduction by this compound.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature concerning this compound.

Cell Culture and Reagents

-

Cell Lines: Human multiple myeloma cell lines such as NCI-H929 and OPM-2 are cultured in RPMI 1640 medium supplemented with 10% fetal bovine serum, 2 mmol/L L-glutamine, and 1% penicillin-streptomycin.

-

This compound: The compound is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution and then diluted to the desired concentration in the culture medium for in vitro experiments.[4]

Western Blot Analysis

This protocol is used to assess the levels of specific proteins in cells following treatment with this compound.

Caption: Western Blot experimental workflow.

-

Lysis Buffer: Cells are lysed using a buffer containing NP40, phenylmethanesulfonyl fluoride, and a protease inhibitor cocktail.[4]

-

Antibodies: Primary antibodies against FGFR3, c-Maf, Cdk9, phospho-4E-BP1, and β-actin (as a loading control) are used. Secondary antibodies are typically HRP-conjugated.

Immunoprecipitation

This technique is employed to confirm the interaction between Hsp90 and its client protein, FGFR3.

-

Cell Lysis: Cells are lysed in a non-denaturing lysis buffer.

-

Antibody Incubation: The cell lysate is pre-cleared with protein A/G-agarose beads and then incubated with an anti-Hsp90 antibody overnight at 4°C.

-

Immune Complex Capture: Protein A/G-agarose beads are added to capture the antibody-protein complexes.

-

Washing and Elution: The beads are washed multiple times to remove non-specific binding, and the bound proteins are eluted.

-

Western Blot Analysis: The eluted proteins are then analyzed by Western blotting using an anti-FGFR3 antibody to detect the co-immunoprecipitated FGFR3.

Conclusion

This compound demonstrates a potent and multi-faceted mechanism of action against oncogenic drivers in multiple myeloma. By targeting the Hsp90 chaperone machinery, it effectively induces the degradation of the client protein FGFR3 and disrupts the signaling pathways that lead to the expression of the critical transcription factor c-Maf.[1][2] The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and clinicians working on the development of novel cancer therapeutics. Further investigation into the clinical application of this compound, both as a monotherapy and in combination with other agents, is warranted.[5][6]

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. New molecular and biological mechanism of antitumor activities of this compound, a novel nonansamycin heat shock protein 90 inhibitor, in multiple myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. apexbt.com [apexbt.com]

- 4. Anti-tumor activity against multiple myeloma by combination of this compound, an Hsp90 inhibitor, with bortezomib - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Advances in the discovery and development of heat-shock protein 90 inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Anti-tumor activity against multiple myeloma by combination of this compound, an Hsp90 inhibitor, with bortezomib - PubMed [pubmed.ncbi.nlm.nih.gov]

The Downstream Cascade: An In-depth Technical Guide to Cdk9 Inhibition by KW-2478

For Researchers, Scientists, and Drug Development Professionals

Introduction

KW-2478 is a novel, non-ansamycin inhibitor of Heat Shock Protein 90 (Hsp90), a critical molecular chaperone responsible for the stability and function of a multitude of client proteins, many of which are integral to cancer cell proliferation and survival.[1][2] While not a direct inhibitor of Cyclin-Dependent Kinase 9 (Cdk9), this compound's mechanism of action centrally involves the disruption of the Hsp90-Cdk9 axis, leading to the degradation of Cdk9 and the subsequent inhibition of its downstream signaling pathways. This technical guide provides a comprehensive overview of the downstream effects of Cdk9 inhibition mediated by this compound, with a focus on data presentation, experimental methodologies, and visual representation of the involved pathways.

Mechanism of Action: From Hsp90 Inhibition to Cdk9 Depletion

This compound exerts its anti-tumor effects by binding with high affinity to the N-terminal ATP-binding pocket of Hsp90.[2] This competitive inhibition disrupts the chaperone's function, leading to the misfolding and subsequent proteasomal degradation of its client proteins. Cdk9, a key regulator of transcriptional elongation, has been identified as a client protein of Hsp90.[1] Treatment of cancer cells with this compound results in the depletion of cellular Cdk9 levels, thereby indirectly inhibiting its kinase activity and downstream functions.[1][3][4]

Quantitative Data Summary

The following tables summarize the available quantitative data regarding the activity of this compound.

Table 1: In Vitro Activity of this compound

| Parameter | Value | Cell Lines/System | Reference |

| Hsp90α Binding IC50 | 3.8 nM | Human Hsp90α | [2] |

| Growth Inhibition GI50 (Multiple Myeloma) | 0.12 - 0.39 µM | NCI-H929, OPM-2/GFP, KMS-11, RPMI 8226 | [3][4] |

| Growth Inhibition GI50 (Non-Hodgkin's Lymphoma) | 0.098 - 0.39 µM | SR, SC-1, Raji | [3][4] |

Table 2: In Vivo Effects of this compound

| Parameter | Dose | Model System | Effect | Reference |

| Cdk9 Protein Levels | 100 mg/kg | NCI-H929 mouse xenograft | Reduction in tumor tissue | [3][4] |

| Tumor Growth Inhibition | 25 - 100 mg/kg | NCI-H929 mouse xenograft | Significant suppression | [2] |

| Serum M Protein and Tumor Burden | 100 mg/kg | OPM-2/GFP orthotopic mouse model | Significant reduction | [1] |

Downstream Signaling Pathways Affected by this compound-mediated Cdk9 Inhibition

The primary downstream effect of Cdk9 depletion is the inhibition of transcriptional elongation. Cdk9, as the catalytic subunit of the Positive Transcription Elongation Factor b (P-TEFb), phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (Pol II) at the Serine 2 position. This phosphorylation event is a critical signal for the release of Pol II from promoter-proximal pausing and the transition into productive elongation.[5][6]

Inhibition of Cdk9 by this compound leads to a hypo-phosphorylated state of the Pol II CTD, resulting in a global down-regulation of transcription, particularly of genes with short-lived mRNAs that require constant replenishment.[1] Key among these are proto-oncogenes and cell cycle regulators that are crucial for the survival and proliferation of cancer cells, such as c-Maf and cyclin D1.[1]

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are methodologies for key experiments cited in the investigation of this compound's effects.

Cell Viability Assay (MTT Assay)

-

Cell Seeding: Plate multiple myeloma cells (e.g., NCI-H929, OPM-2/GFP) in 96-well plates at a density of 5 x 104 cells/well in RPMI-1640 medium supplemented with 10% fetal bovine serum.

-

Drug Treatment: Treat cells with various concentrations of this compound (e.g., 0.01 to 10 µM) for 72 hours.

-

MTT Incubation: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Solubilization: Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the GI50 value, the concentration of drug that inhibits cell growth by 50%, using appropriate software.

Western Blot Analysis for Protein Degradation

-

Cell Lysis: Treat cells with desired concentrations of this compound for specified time points. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a 4-12% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against Cdk9, c-Maf, Cyclin D1, p-RNA Pol II (Ser2), and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry: Quantify the band intensities using image analysis software to determine the relative protein levels.

Conclusion

This compound represents a promising therapeutic agent that indirectly targets the transcriptional machinery of cancer cells through the depletion of Cdk9. Its mechanism of action, involving the inhibition of Hsp90, leads to a cascade of downstream effects culminating in cell cycle arrest and apoptosis. While the available data strongly supports this mechanism, further quantitative studies detailing the dose-dependent effects of this compound on RNA Polymerase II phosphorylation and the transcription of specific oncogenes would provide a more complete understanding of its therapeutic potential. This guide serves as a foundational resource for researchers and clinicians interested in the continued investigation and development of this compound and other Hsp90 inhibitors.

References

- 1. researchgate.net [researchgate.net]

- 2. Advances in the discovery and development of heat-shock protein 90 inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Deregulations in the Cyclin-Dependent Kinase-9-Related Pathway in Cancer: Implications for Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 6. RNA Polymerase II transcription elongation and Pol II CTD Ser2 phosphorylation: A tail of two kinases - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Structure-Activity Relationship of KW-2478: A Technical Guide for Drug Development Professionals

An in-depth exploration of the molecular interactions, biological activities, and therapeutic potential of the novel Hsp90 inhibitor, KW-2478.

Introduction

This compound is a potent, non-ansamycin, non-purine small molecule inhibitor of Heat Shock Protein 90 (Hsp90), a molecular chaperone crucial for the stability and function of numerous client proteins involved in cancer cell growth, proliferation, and survival. By targeting the N-terminal ATP-binding pocket of Hsp90, this compound disrupts the chaperone cycle, leading to the degradation of oncoproteins and subsequent induction of apoptosis in malignant cells. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of this compound, detailing its mechanism of action, biological effects, and the molecular basis for its therapeutic potential.

Core Mechanism of Action

This compound exerts its anticancer effects by competitively inhibiting the ATPase activity of Hsp90. This inhibition disrupts the chaperone's ability to facilitate the proper folding and maturation of a wide array of client proteins, many of which are critical for oncogenic signaling. The destabilized client proteins are subsequently targeted for ubiquitination and degradation by the proteasome.

A high-resolution crystal structure of this compound in complex with the N-terminal domain of Hsp90 (PDB ID: 6LT8) has elucidated the key molecular interactions responsible for its high binding affinity and inhibitory activity.[1] This structural understanding has paved the way for the rational design of novel derivatives with potentially improved pharmacological properties.

Quantitative Biological Activity of this compound

This compound has demonstrated potent inhibitory activity against Hsp90 and significant anti-proliferative effects across a range of cancer cell lines. The following tables summarize the key quantitative data available for this compound.

| Parameter | Value | Assay Method | Reference |

| Hsp90α Binding Affinity (IC50) | 3.8 nM | Competitive binding assay | [2] |

| Hsp90N Binding Affinity (Kd) | 7.30 ± 2.20 nM | Isothermal Titration Calorimetry (ITC) | [3] |

| Thermal Stabilization (ΔTm) | 18.82 ± 0.51 °C | Thermal Shift Assay (TSA) | [3] |

Caption: In vitro binding affinity and thermal stabilization of this compound for Hsp90.

| Cell Line | Cancer Type | GI50 (µM) | IC50 (µM) | Reference |

| OPM-2/GFP | Multiple Myeloma | 0.3 | - | [4] |

| KMS-11 | Multiple Myeloma | 0.34 | - | [4] |

| RPMI 8226 | Multiple Myeloma | 0.39 | - | [4] |

| NCI-H929 | Multiple Myeloma | 0.12 | - | [4] |

| Raji | Non-Hodgkin's Lymphoma | 0.39 | - | [4] |

| SR | Non-Hodgkin's Lymphoma | 0.098 | - | [4] |

| SC-1 | Non-Hodgkin's Lymphoma | 0.33 | - | [4] |

| A549 | Non-Small Cell Lung Cancer | - | 8.16 | [3] |

| H1975 | Non-Small Cell Lung Cancer | - | 14.29 | [3] |

| K562 | Chronic Myelogenous Leukemia | - | 5.195 (48h) | [5] |

| K562/G01 (imatinib-resistant) | Chronic Myelogenous Leukemia | - | 1.424 (48h) | [5] |

Caption: Anti-proliferative activity of this compound in various cancer cell lines.

Structure-Activity Relationship Insights from a Computational Study

While extensive experimental SAR data on a series of this compound analogs is not publicly available, a study by Li et al. (2021) designed thirty-six novel derivatives based on the crystal structure of the Hsp90N-KW-2478 complex and evaluated their potential binding affinity using molecular docking.[3] This computational approach provides valuable insights into the key structural motifs of this compound that contribute to its interaction with Hsp90. The study found that twenty-two of the designed derivatives exhibited an increased theoretical binding force with Hsp90N, suggesting potential avenues for further optimization.[3] However, it is crucial to note that these findings are based on computational predictions and require experimental validation.

Signaling Pathways Modulated by this compound

This compound's inhibition of Hsp90 leads to the degradation of a multitude of client proteins, thereby disrupting several critical oncogenic signaling pathways.

References

- 1. Protocol: Cell Lysate Preparation for Western Blot: R&D Systems [rndsystems.com]

- 2. researchgate.net [researchgate.net]

- 3. Anti-NSCLC activity in vitro of Hsp90N inhibitor this compound and complex crystal structure determination of Hsp90N-KW-2478 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. The HSP90 inhibitor this compound depletes the malignancy of BCR/ABL and overcomes the imatinib-resistance caused by BCR/ABL amplification - PMC [pmc.ncbi.nlm.nih.gov]

The Chaperone's Double-Edged Sword: An In-depth Technical Guide to Hsp90's Role in Protein Folding and Cancer

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heat shock protein 90 (Hsp90) is a highly conserved and abundant molecular chaperone essential for the proper folding, stability, and function of a vast array of client proteins.[1][2][3] This ATP-dependent chaperone is a critical component of cellular protein quality control, ensuring the integrity of the proteome, particularly under conditions of cellular stress.[4][5] However, the very mechanisms that make Hsp90 indispensable for normal cellular function are co-opted by cancer cells to support their malignant phenotype.[6][7][8] Cancer cells exhibit a heightened dependence on Hsp90 to maintain the stability and activity of numerous oncoproteins that drive tumor initiation, progression, and metastasis.[9][10][11] This "Hsp90 addiction" has positioned it as a prime therapeutic target in oncology, leading to the development of numerous inhibitors, several of which have entered clinical trials.[9][12][13]

This technical guide provides a comprehensive overview of the core functions of Hsp90 in protein folding and its multifaceted role in cancer. It is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of Hsp90 biology, its implication in oncology, and the methodologies used to study this critical molecular chaperone.

Hsp90 and the Chaperone-Mediated Protein Folding Cycle

Hsp90 functions as a homodimer, with each monomer comprising three primary domains: an N-terminal ATP-binding domain (NTD), a middle domain (MD) responsible for client protein and co-chaperone binding, and a C-terminal domain (CTD) that facilitates dimerization.[14] The chaperone activity of Hsp90 is intricately regulated by its ATPase cycle, which drives conformational changes essential for client protein maturation.[15][16][17][18]

The Hsp90 chaperone cycle is a dynamic process involving a cohort of co-chaperones that modulate its activity and substrate specificity. A simplified model of the cycle begins with an "open" conformation of the Hsp90 dimer. Client proteins, often initially engaged by the Hsp70 chaperone system, are transferred to Hsp90 with the assistance of the co-chaperone Hop (Hsp70-Hsp90 organizing protein).[1] The binding of ATP to the N-terminal domains triggers a significant conformational change, leading to the dimerization of the N-terminal domains and the formation of a "closed," ATP-bound state.[18] This conformational shift is crucial for the proper folding and activation of the client protein. The co-chaperone Aha1 (Activator of Hsp90 ATPase homolog 1) can stimulate the inherently weak ATPase activity of Hsp90, promoting the hydrolysis of ATP to ADP.[15][17] Finally, the release of ADP and the client protein returns Hsp90 to its open conformation, ready for another cycle.[16]

The Pivotal Role of Hsp90 in Cancer

Cancer cells are characterized by a state of constant cellular stress due to factors such as aneuploidy, hypoxia, and metabolic reprogramming.[7] This stressful environment necessitates an elevated chaperone capacity to maintain protein homeostasis. Hsp90 is frequently overexpressed in a wide range of human cancers, and this overexpression often correlates with poor prognosis.[10][19] The reliance of cancer cells on Hsp90 stems from its role in stabilizing a multitude of oncoproteins that are crucial for the acquisition and maintenance of the hallmarks of cancer.[6][10][11][20]

Hsp90 Client Proteins in Cancer

Hsp90's clientele is extensive, encompassing over 400 proteins, many of which are key regulators of cell growth, proliferation, survival, and angiogenesis.[21] In cancer, Hsp90 provides crucial support to mutated, overexpressed, or misfolded oncoproteins, protecting them from degradation by the ubiquitin-proteasome system.[9][14] The inhibition of Hsp90 leads to the simultaneous degradation of multiple oncogenic client proteins, effectively dismantling several cancer-driving signaling pathways at once.[9][10]

| Client Protein | Protein Class | Function in Cancer | References |

| HER2/ErbB2 | Receptor Tyrosine Kinase | Promotes cell proliferation and survival in breast and other cancers. | [9] |

| EGFR | Receptor Tyrosine Kinase | Drives tumor growth and proliferation in lung, colorectal, and other cancers. | [6][9] |

| Bcr-Abl | Fusion Tyrosine Kinase | The causative oncoprotein in chronic myeloid leukemia. | [6] |

| c-Met | Receptor Tyrosine Kinase | Promotes invasion and metastasis. | [22] |

| Raf-1 | Serine/Threonine Kinase | A key component of the MAPK/ERK signaling pathway that regulates cell proliferation. | [6][14] |

| Akt/PKB | Serine/Threonine Kinase | A central node in cell survival and anti-apoptotic signaling. | [10] |

| HIF-1α | Transcription Factor | A master regulator of the cellular response to hypoxia, promoting angiogenesis. | [7][9] |

| Mutant p53 | Tumor Suppressor | Hsp90 stabilizes mutant forms of p53, which can gain oncogenic functions. | [6] |

| Telomerase (hTERT) | Reverse Transcriptase | Maintains telomere length, enabling replicative immortality. | [10] |

Hsp90 in Cancer Signaling Pathways

Hsp90 is a central hub in many signaling networks that are dysregulated in cancer. By stabilizing key kinases and transcription factors, Hsp90 sustains the pro-proliferative and anti-apoptotic signals that fuel tumor growth. For instance, Hsp90 is essential for the function of key components of the PI3K/Akt/mTOR and RAS/RAF/MEK/ERK pathways, both of which are frequently hyperactivated in cancer.

Hsp90 Inhibitors in Cancer Therapy

The heightened reliance of cancer cells on Hsp90 provides a therapeutic window for the development of inhibitors that selectively target tumor cells over normal cells.[14] The majority of Hsp90 inhibitors that have entered clinical trials target the N-terminal ATP-binding pocket, competitively inhibiting the ATPase activity of Hsp90 and leading to the degradation of its client proteins.[9][23]

| Inhibitor | Class | Mechanism of Action | Clinical Trial Status (Selected) | References |

| 17-AAG (Tanespimycin) | Ansamycin | N-terminal ATP binding site inhibitor | Terminated due to formulation and toxicity issues | [13][24] |

| 17-DMAG (Alvespimycin) | Ansamycin | N-terminal ATP binding site inhibitor | Investigated in various solid tumors and hematological malignancies | [24] |

| NVP-AUY922 (Luminespib) | Resorcinol | N-terminal ATP binding site inhibitor | Phase I/II trials in various cancers | [24] |

| SNX-5422 | Benzamide | N-terminal ATP binding site inhibitor | Phase I trials in solid tumors | [24] |

| TAS-116 (Pimitespib) | Novel | N-terminal ATP binding site inhibitor | Promising results in recent trials, particularly in Japan | [12] |

Despite initial promise, the clinical development of Hsp90 inhibitors has faced challenges, including dose-limiting toxicities and modest single-agent efficacy.[9][12] Current research focuses on developing isoform-selective inhibitors, inhibitors targeting the C-terminal domain, and combination therapies to enhance their anti-cancer activity.[9][25]

Experimental Protocols for Studying Hsp90

A variety of experimental techniques are employed to investigate the function of Hsp90, its interactions with client proteins and co-chaperones, and the effects of its inhibition.

Co-Immunoprecipitation (Co-IP) to Identify Hsp90 Interactors

Co-IP is a powerful technique to identify proteins that interact with Hsp90 within a cell. The basic principle involves using an antibody to pull down Hsp90 from a cell lysate, along with any proteins that are bound to it.

Detailed Methodology:

-

Cell Lysis:

-

Culture cells of interest to 70-80% confluency.

-

Wash cells with ice-cold phosphate-buffered saline (PBS).

-

Lyse cells in a non-denaturing lysis buffer (e.g., RIPA buffer without SDS or a buffer containing a mild detergent like NP-40 or Triton X-100) supplemented with protease and phosphatase inhibitors.

-

Incubate on ice for 30 minutes with occasional vortexing.

-

Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant (cell lysate).

-

-

Pre-clearing the Lysate (Optional but Recommended):

-

Add Protein A/G beads to the cell lysate and incubate for 30-60 minutes at 4°C with gentle rotation to reduce non-specific binding.

-

Pellet the beads and transfer the supernatant to a new tube.

-

-

Immunoprecipitation:

-

Add a primary antibody specific to Hsp90 to the pre-cleared lysate.

-

Incubate for 2 hours to overnight at 4°C with gentle rotation.

-

Add Protein A/G beads and incubate for an additional 1-2 hours at 4°C to capture the antibody-protein complexes.

-

-

Washing:

-

Pellet the beads and discard the supernatant.

-

Wash the beads 3-5 times with ice-cold wash buffer to remove non-specifically bound proteins.

-

-

Elution:

-

Elute the protein complexes from the beads by resuspending them in a sample buffer (e.g., 2X Laemmli buffer) and boiling for 5-10 minutes.

-

-

Analysis by Western Blotting:

-

Separate the eluted proteins by SDS-PAGE.

-

Transfer the proteins to a membrane (e.g., PVDF or nitrocellulose).

-

Probe the membrane with antibodies against Hsp90 (to confirm successful immunoprecipitation) and potential interacting proteins.

-

Hsp90 ATPase Activity Assay

Measuring the ATPase activity of Hsp90 is crucial for understanding its function and for screening potential inhibitors. Several methods are available, with one common approach being a colorimetric assay that detects the release of inorganic phosphate (Pi).

Detailed Methodology (Malachite Green Assay):

-

Reaction Setup:

-

In a 96-well plate, set up reactions containing purified Hsp90 protein, a reaction buffer (e.g., containing Tris-HCl, KCl, MgCl2), and varying concentrations of an Hsp90 inhibitor or a vehicle control.

-

Include a no-enzyme control to measure background ATP hydrolysis.

-

-

Initiate Reaction:

-

Add ATP to each well to initiate the ATPase reaction. The final concentration of ATP should be optimized based on the Km of Hsp90 for ATP.

-

-

Incubation:

-

Incubate the plate at 37°C for a predetermined amount of time (e.g., 60-90 minutes).

-

-

Stop Reaction and Color Development:

-

Stop the reaction by adding a malachite green reagent, which forms a colored complex with the inorganic phosphate released during ATP hydrolysis.

-

-

Measurement:

-

Measure the absorbance of each well at a specific wavelength (e.g., 620-650 nm) using a plate reader.

-

-

Data Analysis:

-

Subtract the background absorbance (from the no-enzyme control) from the absorbance of the experimental wells.

-

Calculate the percentage of Hsp90 ATPase activity at each inhibitor concentration relative to the vehicle control.

-

Determine the IC50 value of the inhibitor by plotting the percentage of activity against the inhibitor concentration.

-

More sensitive, fluorescence-based assays, such as the Transcreener ADP assay, are also widely used and are particularly suitable for high-throughput screening.[26][27]

Conclusion

Hsp90 stands at the crossroads of normal cellular physiology and malignant transformation. Its fundamental role in protein folding and stability makes it an indispensable component of the cellular machinery, while its co-option by cancer cells to maintain the oncoproteome renders it a compelling therapeutic target. A deep understanding of the intricate mechanisms of the Hsp90 chaperone cycle, its diverse clientele, and its complex interplay with cancer signaling pathways is paramount for the continued development of effective anti-cancer strategies. The experimental protocols outlined in this guide provide a framework for researchers to further unravel the complexities of Hsp90 biology and to accelerate the discovery and validation of novel therapeutic interventions targeting this critical molecular chaperone.

References

- 1. Hsp90 and co-chaperones twist the functions of diverse client proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Hsp90 and co-chaperones twist the functions of diverse client proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Hsp90 - Wikipedia [en.wikipedia.org]

- 4. Hsp90: a chaperone for protein folding and gene regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mediatum.ub.tum.de [mediatum.ub.tum.de]

- 6. Frontiers | HSP90 multi-functionality in cancer [frontiersin.org]

- 7. tandfonline.com [tandfonline.com]

- 8. HSP90 and Co-chaperones: Impact on Tumor Progression and Prospects for Molecular-Targeted Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. HSP90 inhibitors and cancer: Prospects for use in targeted therapies (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. The Therapeutic Target Hsp90 and Cancer Hallmarks - PMC [pmc.ncbi.nlm.nih.gov]

- 12. An update on the status of HSP90 inhibitors in cancer clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Update on Hsp90 inhibitors in clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Assay design and development strategies for finding Hsp90 inhibitors and their role in human diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Conserved conformational changes in the ATPase cycle of human Hsp90 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. The ATPase cycle of Hsp90 drives a molecular ‘clamp’ via transient dimerization of the N-terminal domains - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Frontiers | Extracellular HSP90 Machineries Build Tumor Microenvironment and Boost Cancer Progression [frontiersin.org]

- 20. researchgate.net [researchgate.net]

- 21. Role of HSP90 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 22. aacrjournals.org [aacrjournals.org]

- 23. researchgate.net [researchgate.net]

- 24. pubs.acs.org [pubs.acs.org]

- 25. ashpublications.org [ashpublications.org]

- 26. Detection of the ATPase activity of the molecular chaperones Hsp90 and Hsp72 using the TranscreenerTM ADP assay kit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. bellbrooklabs.com [bellbrooklabs.com]

The Impact of KW-2478 on Immunoglobulin Heavy Chain Translocation Products: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

KW-2478, a novel, non-ansamycin inhibitor of Heat Shock Protein 90 (HSP90), has demonstrated significant antitumor activity in multiple myeloma (MM), a B-cell malignancy often characterized by chromosomal translocations involving the immunoglobulin heavy chain (IgH) locus. These translocations lead to the aberrant expression of oncoproteins, driving tumor growth and survival. This technical guide provides an in-depth analysis of the molecular and biological mechanisms by which this compound exerts its effects, with a specific focus on its impact on the protein products of IgH translocations.

Core Mechanism of Action

This compound functions by inhibiting HSP90, a molecular chaperone essential for the stability and function of a wide array of client proteins, many of which are critical for cancer cell survival and proliferation.[1][2][3][4][5][6] In multiple myeloma cells, this includes proteins directly and indirectly associated with IgH translocations. The inhibition of HSP90 by this compound leads to the proteasomal degradation of these client proteins, resulting in cell growth inhibition and apoptosis.[1][2][4][5]

Impact on Immunoglobulin Heavy Chain (IgH) Translocation Products

Chromosomal translocations involving the IgH gene on chromosome 14q32 are a hallmark of multiple myeloma.[7][8][9][10] These translocations place various oncogenes under the control of the powerful IgH enhancer, leading to their overexpression. Key IgH translocation partners and their protein products affected by this compound are detailed below.

Table 1: Effect of this compound on IgH Translocation-Associated Oncoproteins

| Cell Line | IgH Translocation | Key Oncoprotein | Effect of this compound (100 nM, 48h) |

| OPM-2 | t(4;14)(p16.3;q32) | FGFR3 | Degradation |

| NCI-H929 | t(4;14)(p16.3;q32) | FGFR3 | Degradation |

| KMS-11 | t(14;16)(q32;q23) | c-Maf | Decrease in expression |

| OPM-2 | t(4;14)(p16.3;q32) | Cyclin D1 | Decrease in expression |

Data summarized from Nakashima et al., Clin Cancer Res, 2010.[1][2]

Studies have shown that this compound leads to a significant decrease in the levels of key proteins resulting from IgH translocations.[1][2] For instance, in MM cell lines harboring the t(4;14) translocation, this compound induces the degradation of Fibroblast Growth Factor Receptor 3 (FGFR3).[1][2] Furthermore, it reduces the expression of c-Maf and cyclin D1, which are consequences of other common IgH translocations.[1][2][7]

Signaling Pathways Modulated by this compound

The antitumor activity of this compound extends beyond the direct degradation of translocation products. It impacts multiple signaling pathways crucial for MM cell survival. A key finding is that FGFR3 is a novel client protein of the HSP90 chaperone complex.[1][2]

Dual Inhibition of Transcription and Translation

This compound also depletes the HSP90 client Cdk9, a transcriptional kinase, and reduces the phosphorylation of 4E-BP1, a translational inhibitor.[1][2] This dual action on both transcriptional and translational machinery contributes to the reduction of c-Maf and cyclin D1 expression.[1][2]

References

- 1. New molecular and biological mechanism of antitumor activities of this compound, a novel nonansamycin heat shock protein 90 inhibitor, in multiple myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. HSP90 inhibitors and cancer: Prospects for use in targeted therapies (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Hsp90 Inhibition: Elimination of Shock and Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Heat shock protein 90 inhibition: rationale and clinical potential - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Targeting HSP90 for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Recurrent immunoglobulin gene translocations identify distinct molecular subtypes of myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Promiscuous translocations into immunoglobulin heavy chain switch regions in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The recurrent IgH translocations are highly associated with nonhyperdiploid variant multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Translocations involving the immunoglobulin heavy-chain locus are possible early genetic events in patients with primary systemic amyloidosis - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Determining the Effective Concentration of KW-2478 in Lymphoma Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Introduction

KW-2478 is a novel, non-ansamycin, non-purine inhibitor of Heat Shock Protein 90 (Hsp90). Hsp90 is a molecular chaperone essential for the stability and function of numerous client proteins, many of which are critical for cancer cell proliferation, survival, and signaling. In various malignancies, including lymphoma, Hsp90 is overexpressed and plays a key role in maintaining the function of oncoproteins. Inhibition of Hsp90 by this compound leads to the degradation of these client proteins, resulting in cell growth inhibition and apoptosis. These application notes provide a summary of the effective concentrations of this compound in different lymphoma cell lines and detailed protocols for key experimental assays to determine its efficacy.

Data Presentation: Effective Concentrations of this compound

The effective concentration of this compound has been evaluated in various lymphoma cell lines, primarily through growth inhibition assays. The GI50 value, representing the concentration of the drug that causes 50% inhibition of cell growth, is a key metric.

| Cell Line | Lymphoma Subtype | GI50 (µM) | Reference |

| Raji | Burkitt's Lymphoma (Non-Hodgkin's) | 0.39 | [1] |

| SR | Non-Hodgkin's Lymphoma | 0.098 | [1] |

| SC-1 | Non-Hodgkin's Lymphoma | 0.33 | [1] |

For context, the growth inhibitory effects of this compound have also been characterized in multiple myeloma cell lines:

| Cell Line | Cancer Type | GI50 (µM) | Reference |

| OPM-2/GFP | Multiple Myeloma | 0.3 | [1] |

| KMS-11 | Multiple Myeloma | 0.34 | [1] |

| RPMI 8226 | Multiple Myeloma | 0.39 | [1] |

| NCI-H929 | Multiple Myeloma | 0.12 | [1] |

Signaling Pathways Affected by this compound in Lymphoma

This compound, as an Hsp90 inhibitor, disrupts the stability of a wide range of client proteins involved in crucial oncogenic signaling pathways in lymphoma. Key pathways affected include the PI3K/AKT/mTOR and the B-Cell Receptor (BCR) signaling pathways.

Experimental Workflow for Determining Effective Concentration

The following diagram outlines a typical workflow for assessing the in vitro efficacy of this compound in lymphoma cell lines.

References

Application Notes and Protocols: KW-2478 in Mouse Xenograft Models

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive guide for the use of KW-2478, a potent and selective inhibitor of Heat Shock Protein 90 (Hsp90), in preclinical mouse xenograft models of multiple myeloma. This document outlines the mechanism of action of this compound, detailed protocols for establishing both subcutaneous and orthotopic xenograft models, preparation and administration of this compound, and methods for assessing treatment efficacy. The information presented is intended to facilitate the design and execution of in vivo studies to evaluate the anti-tumor activity of this compound.

Introduction

This compound is a novel, non-ansamycin Hsp90 inhibitor that has demonstrated significant anti-tumor activity in preclinical models of multiple myeloma.[1][2] Hsp90 is a molecular chaperone that is essential for the stability and function of a wide range of client proteins, many of which are critical for cancer cell proliferation, survival, and angiogenesis. By inhibiting Hsp90, this compound leads to the degradation of these client proteins, resulting in cell cycle arrest and apoptosis of malignant cells.[3] These protocols describe the use of this compound in two common multiple myeloma mouse xenograft models: a subcutaneous model using NCI-H929 cells and an orthotopic model using OPM-2/GFP cells.

Mechanism of Action of this compound

This compound exerts its anti-tumor effects by binding to the N-terminal ATP/ADP binding pocket of Hsp90, thereby inhibiting its chaperone function. This leads to the proteasomal degradation of Hsp90 client proteins that are crucial for the growth and survival of multiple myeloma cells. Key client proteins and pathways affected by this compound include:

-

Fibroblast Growth Factor Receptor 3 (FGFR3): A receptor tyrosine kinase often implicated in multiple myeloma.[3]

-

c-Maf and Cyclin D1: Oncoproteins that are frequently overexpressed in multiple myeloma.[3]

-

Cdk9: A transcriptional kinase involved in regulating gene expression.[3]

-

4E-BP1 Signaling: Inhibition of Hsp90 by this compound leads to the dephosphorylation of 4E-BP1, a key regulator of protein translation.[3]

The downstream effects of Hsp90 inhibition by this compound culminate in the induction of apoptosis in tumor cells.

Dosage and Administration

The following tables summarize the recommended dosage and administration of this compound in mouse xenograft models based on preclinical studies.

Table 1: this compound Dosage and Administration in NCI-H929 Subcutaneous Xenograft Model

| Parameter | Value | Reference |

| Cell Line | NCI-H929 | [2] |

| Mouse Strain | Severe Combined Immunodeficient (SCID) | |

| Dosage | 50 mg/kg | [1] |

| Administration Route | Intravenous (i.v.) | [1] |

| Treatment Schedule | Twice weekly | [1] |

| Vehicle | Saline | [1] |

Table 2: this compound Dosage and Administration in OPM-2/GFP Orthotopic Xenograft Model

| Parameter | Value | Reference |

| Cell Line | OPM-2/GFP | [3] |

| Mouse Strain | Not specified, likely immunodeficient | [3] |

| Dosage | 100 mg/kg | |

| Administration Route | Intravenous (i.v.) | |

| Treatment Schedule | Not specified | |

| Vehicle | Saline | [1] |

Experimental Protocols

Protocol 1: NCI-H929 Subcutaneous Xenograft Model

This protocol describes the establishment of a subcutaneous multiple myeloma xenograft model using the NCI-H929 cell line.

Materials:

-

NCI-H929 human multiple myeloma cell line

-

RPMI-1640 medium supplemented with 10% fetal bovine serum

-

Matrigel® Basement Membrane Matrix

-

Severe Combined Immunodeficient (SCID) mice (female, 6-8 weeks old)

-

Sterile PBS

-

Syringes and needles (27-30 gauge)

-

Calipers

Procedure:

-

Cell Culture: Culture NCI-H929 cells in RPMI-1640 medium supplemented with 10% FBS at 37°C in a humidified atmosphere with 5% CO2.

-

Cell Preparation for Injection:

-

Harvest cells during the exponential growth phase.

-

Wash the cells with sterile PBS and perform a cell count using a hemocytometer or automated cell counter.

-

Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel® at a concentration of 1 x 10⁸ cells/mL.

-

-

Tumor Cell Inoculation:

-

Anesthetize the SCID mice.

-

Subcutaneously inject 100 µL of the cell suspension (1 x 10⁷ cells) into the right flank of each mouse.

-

-

Tumor Growth Monitoring:

-

Monitor the mice for tumor formation. Palpate the injection site twice weekly.

-